molecular formula C22H23N3O4S2 B2369043 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide CAS No. 361159-64-0

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide

Cat. No.: B2369043
CAS No.: 361159-64-0
M. Wt: 457.56
InChI Key: BZXGYKDTLHWKFF-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C22H23N3O4S2 and its molecular weight is 457.56. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

Compounds similar to N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide have demonstrated significant anticancer activity. A study by Ravinaik et al. (2021) synthesized and evaluated a series of substituted benzamides for their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Many of these compounds showed moderate to excellent anticancer activities, surpassing the reference drug etoposide in some cases (Ravinaik et al., 2021).

Antimicrobial and Antifungal Properties

Thiazole derivatives, similar in structure to the compound , have been explored for their antimicrobial potential. Bikobo et al. (2017) synthesized a series of thiazole derivatives that showed potent antimicrobial activity against various bacterial and fungal strains, with some molecules more effective than reference drugs (Bikobo et al., 2017). Another study by Narayana et al. (2004) focused on synthesizing thiazole benzamides with antifungal properties, indicating potential applications in combating fungal infections (Narayana et al., 2004).

Adenosine Receptor Selectivity

Inamdar et al. (2013) explored a series of benzamide and furamide analogues linked to thiazole for their potential as adenosine receptor ligands. Their study found that these compounds had high affinity for adenosine receptors, with some showing moderate selectivity for A2A adenosine receptors. This suggests potential applications in targeting adenosine receptor-mediated pathways (Inamdar et al., 2013).

Other Potential Applications

  • Sych et al. (2019) synthesized derivatives of sulfonyl-substituted heterocyclic systems showing sensitivity to both Gram-positive and Gram-negative bacteria and exhibiting antifungal activity against Candida albicans (Sych et al., 2019).
  • Zhang et al. (2017) synthesized N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives with excellent photophysical properties, indicating potential in imaging and diagnostic applications (Zhang et al., 2017).

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(diethylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S2/c1-4-25(5-2)31(28,29)18-13-11-17(12-14-18)21(27)24-22-23-19(20(30-22)15(3)26)16-9-7-6-8-10-16/h6-14H,4-5H2,1-3H3,(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXGYKDTLHWKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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